1-Iodyl-3,5-bis(trifluoromethyl)benzene
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Overview
Description
1-Iodyl-3,5-bis(trifluoromethyl)benzene is a halogenated hydrocarbon with the molecular formula C8H3F6I. It is characterized by the presence of iodine and trifluoromethyl groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodyl-3,5-bis(trifluoromethyl)benzene can be synthesized through the iodination of 3,5-bis(trifluoromethyl)benzene. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions. The process requires careful handling due to the reactivity of the intermediates and the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to ensure the purity and yield of the compound. Safety measures are crucial due to the potential hazards associated with the chemicals involved .
Chemical Reactions Analysis
Types of Reactions: 1-Iodyl-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iodyl derivatives.
Reduction: Reduction reactions can convert the iodyl group to iodide.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxone and trifluoroacetic acid are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products:
Oxidation: Iodyl derivatives.
Reduction: Iodide derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Iodyl-3,5-bis(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of iodyl and iodide derivatives.
Biology: The compound is utilized in biochemical studies to investigate the effects of halogenated hydrocarbons on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Iodyl-3,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets through its iodyl and trifluoromethyl groups. These interactions can lead to various chemical transformations, including oxidation and substitution reactions. The pathways involved are complex and depend on the specific conditions and reagents used .
Comparison with Similar Compounds
- 1-Iodo-3,5-bis(trifluoromethyl)benzene
- 3-Iodobenzotrifluoride
- 4-Iodoanisole
- 1,3,5-tris(trifluoromethyl)benzene
Uniqueness: 1-Iodyl-3,5-bis(trifluoromethyl)benzene is unique due to the presence of both iodyl and trifluoromethyl groups, which impart distinct chemical properties. This combination makes it a valuable reagent in various chemical reactions and applications .
Properties
CAS No. |
920757-31-9 |
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Molecular Formula |
C8H3F6IO2 |
Molecular Weight |
372.00 g/mol |
IUPAC Name |
1-iodyl-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F6IO2/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)15(16)17/h1-3H |
InChI Key |
CFOURYHXRGZKBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)I(=O)=O)C(F)(F)F |
Origin of Product |
United States |
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